molecular formula C8H8N2O2S2 B164679 Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 129332-45-2

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B164679
CAS No.: 129332-45-2
M. Wt: 228.3 g/mol
InChI Key: VBXBCNWDAJLZOC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2S2. It is known for its unique structure, which includes a thiophene ring substituted with amino, cyano, and methylthio groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the thiophene ring .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Uniqueness

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBCNWDAJLZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381025
Record name Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129332-45-2
Record name Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of [bis(methylsulfanyl)methylene]malononitrile (40 g, 230 mmol), methylthioglycolate (21 mL, 230 mmol) and TEA (24 mL, 173 mmol) in MeOH (600 mL) was allowed to stir at reflux for 2 h. The reaction mixture was allowed to cool overnight and the precipitate was filtered off, washed with cold MeOH (×3) to give methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate (52.4 g, 99%). LCMS: (AA) ES+ 229.2. 1H NMR (400 MHz, d6-DMSO) δ: 3.74 s, 3H) and 2.70 (s, 3H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
methylthioglycolate
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

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